molecular formula C16H24B2O12 B12114460 Bis(diethyl-D-tartrateglycolato)diboron

Bis(diethyl-D-tartrateglycolato)diboron

Cat. No.: B12114460
M. Wt: 430.0 g/mol
InChI Key: LJOXKUBPSYCAFX-UHFFFAOYSA-N
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Description

Bis(diethyl-D-tartrateglycolato)diboron (CAS Number 312693-46-2) is a boron-containing compound. Its chemical formula is : this compound (CAS Number: 312693-46-2) is a boron-containing compound. Its chemical formula is C₁₆H₂₄B₂O₁₂ . The compound consists of two diethyl tartrate (glycolato) ligands coordinated to a central diboron core. The stereochemistry of the ligands contributes to its unique properties .

Preparation Methods

a. Synthetic Routes

The synthesis of Bis(diethyl-D-tartrateglycolato)diboron involves the reaction of diethyl tartrate with boric acid or boron trifluoride etherate. The resulting compound forms a stable chelate structure with two boron atoms.

b. Reaction Conditions

  • Reagents : Diethyl tartrate, boric acid, or boron trifluoride etherate.
  • Solvent : Organic solvents such as chloroform or dichloromethane.
  • Temperature : Typically performed at room temperature or slightly elevated temperatures.

c. Industrial Production Methods

While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Bis(diethyl-D-tartrateglycolato)diboron participates in various reactions:

  • Oxidation : It can undergo oxidation reactions, yielding boronic acids or esters.
  • Reduction : Reduction of the compound leads to boron-containing derivatives.
  • Substitution : The ligands can be replaced by other groups.
  • Common Reagents : Boron-based reagents, reducing agents, and transition metal catalysts.
  • Major Products : Boronic acids, esters, or other functionalized derivatives.

Scientific Research Applications

Bis(diethyl-D-tartrateglycolato)diboron finds applications in:

  • Organic Synthesis : As a versatile boron source for Suzuki-Miyaura cross-coupling reactions.
  • Medicinal Chemistry : Used in drug discovery due to its boron-containing pharmacophore.
  • Materials Science : Incorporation into polymers and materials for enhanced properties.
  • Catalysis : As a ligand in transition metal-catalyzed reactions.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In catalysis, it acts as a ligand, facilitating bond formation. In medicinal chemistry, it interacts with biological targets, influencing cellular processes.

Comparison with Similar Compounds

Bis(diethyl-D-tartrateglycolato)diboron stands out due to its chelating ligands and boron centers. Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron clusters.

Properties

IUPAC Name

diethyl 2-[4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOXKUBPSYCAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24B2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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